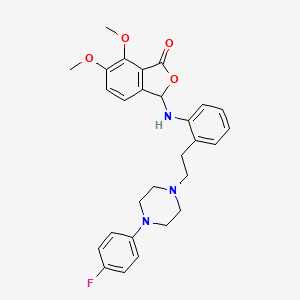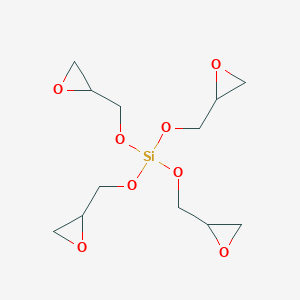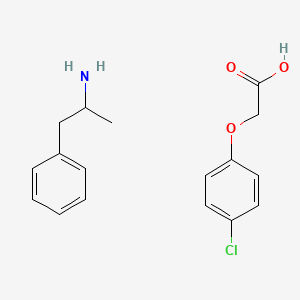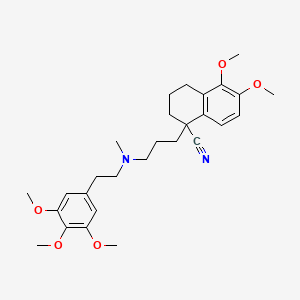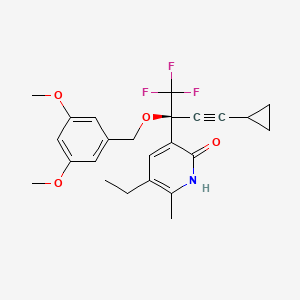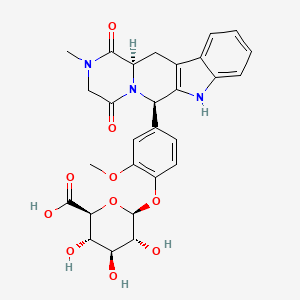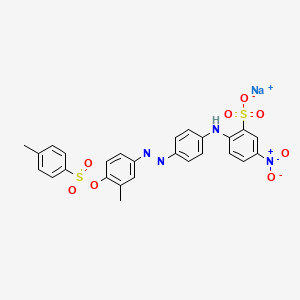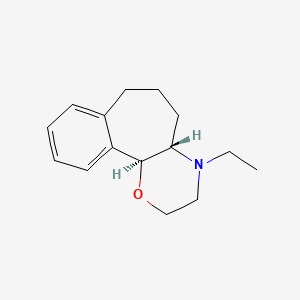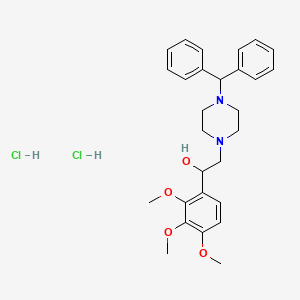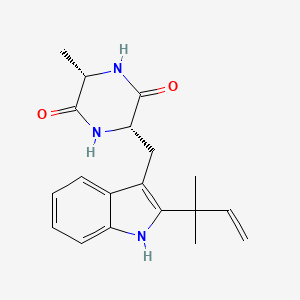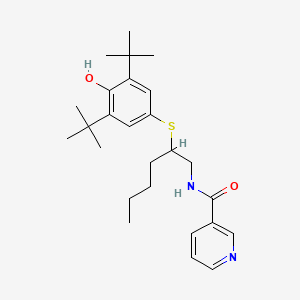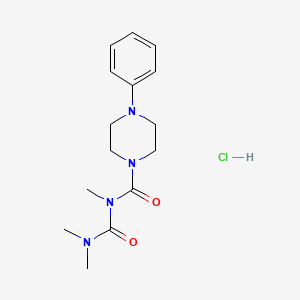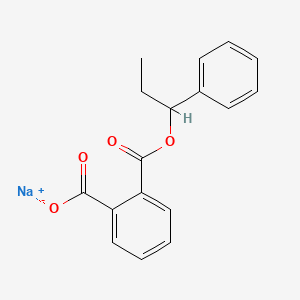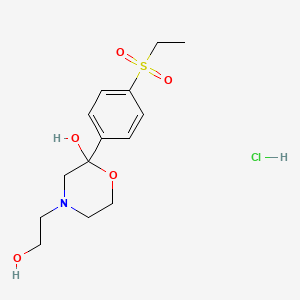
2-(p-(Ethylsulfonyl)phenyl)-2-hydroxy-4-morpholineethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(p-(Ethylsulfonyl)phenyl)-2-hydroxy-4-morpholineethanol hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes an ethylsulfonyl group attached to a phenyl ring, a hydroxyl group, and a morpholine ring. The hydrochloride salt form enhances its solubility in water, making it more versatile for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-(Ethylsulfonyl)phenyl)-2-hydroxy-4-morpholineethanol hydrochloride typically involves multiple steps. One common method starts with the preparation of the ethylsulfonyl phenyl derivative. This can be achieved by reacting ethylsulfonyl chloride with a phenyl compound under basic conditions. The resulting product is then subjected to further reactions to introduce the hydroxyl and morpholine groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process typically includes the careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is often purified using techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(p-(Ethylsulfonyl)phenyl)-2-hydroxy-4-morpholineethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the sulfonyl group or to convert the hydroxyl group to a hydrogen.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution on the phenyl ring can introduce various functional groups.
Scientific Research Applications
2-(p-(Ethylsulfonyl)phenyl)-2-hydroxy-4-morpholineethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(p-(Ethylsulfonyl)phenyl)-2-hydroxy-4-morpholineethanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a phenyl group attached to an acetone moiety.
Phenethylamine: A primary amine with a benzene ring attached to an ethyl group.
Uniqueness
2-(p-(Ethylsulfonyl)phenyl)-2-hydroxy-4-morpholineethanol hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
104058-19-7 |
|---|---|
Molecular Formula |
C14H22ClNO5S |
Molecular Weight |
351.8 g/mol |
IUPAC Name |
2-(4-ethylsulfonylphenyl)-4-(2-hydroxyethyl)morpholin-2-ol;hydrochloride |
InChI |
InChI=1S/C14H21NO5S.ClH/c1-2-21(18,19)13-5-3-12(4-6-13)14(17)11-15(7-9-16)8-10-20-14;/h3-6,16-17H,2,7-11H2,1H3;1H |
InChI Key |
CFYRPMWGGQFSNM-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C2(CN(CCO2)CCO)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


